SEL120-34A is a novel small molecule that functions as a selective inhibitor of cyclin-dependent kinase 8. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia. In preclinical studies, SEL120-34A has demonstrated efficacy against cancer cells characterized by high levels of serine phosphorylation of signal transducer and activator of transcription proteins 1 and 5.
SEL120-34A was developed through structure-based drug design aimed at targeting cyclin-dependent kinases, specifically cyclin-dependent kinase 8 and cyclin-dependent kinase 19. Its classification as an ATP-competitive inhibitor places it within a broader category of kinase inhibitors that are being explored for their roles in various cancers, particularly hematological malignancies.
The synthesis of SEL120-34A involves several key steps, primarily utilizing microwave-assisted techniques to enhance reaction efficiency. The process begins with the preparation of key intermediates, which are then subjected to reactions under controlled conditions in a nitrogen atmosphere. The following methods are employed:
The detailed synthesis pathway includes various chemical reactions involving intermediates that are reacted with specific reagents under optimized conditions to yield SEL120-34A .
SEL120-34A is characterized by a substituted tricyclic benzimidazole structure. The molecular formula is C₁₄H₁₃BrN₄O₂S, indicating the presence of bromine, nitrogen, oxygen, and sulfur atoms in its composition. The compound's structure has been elucidated using techniques such as nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry, confirming its identity and purity .
The synthesis pathway for SEL120-34A includes several critical reactions:
These reactions are characterized by their efficiency due to microwave assistance, which reduces reaction times significantly compared to conventional heating methods .
SEL120-34A exerts its pharmacological effects primarily through inhibition of cyclin-dependent kinase 8 and cyclin-dependent kinase 19. The mechanism involves:
Preclinical studies indicate that SEL120-34A can effectively modulate gene expression related to oncogenic pathways, enhancing its therapeutic potential.
SEL120-34A exhibits favorable physical properties that contribute to its bioavailability:
The chemical properties include:
These characteristics are critical for ensuring effective delivery and action within biological systems .
SEL120-34A is primarily being investigated for its potential use in treating acute myeloid leukemia due to its ability to selectively inhibit critical signaling pathways involved in tumor growth. Additionally, ongoing clinical trials aim to evaluate its safety and efficacy in humans (NCT04021368). Beyond oncology, research is exploring its role in modulating other diseases where cyclin-dependent kinases play a significant role .
Cyclin-dependent kinases 8 and 19 (CDK8 and CDK19) serve as paralogous transcriptional regulators within the kinase module of the Mediator complex—a 26-subunit molecular bridge that coordinates RNA polymerase II (RNA Pol II) activity with transcription factors. Unlike cell-cycle CDKs (e.g., CDK4/6), CDK8/19 modulate gene-specific transcription without directly driving cell division [1] [8]. Their kinase activity depends on binding to Cyclin C (CCNC), and they facultatively associate with the Mediator core to regulate transcriptional initiation, elongation, and enhancer function [6] [9].
CDK8/19 phosphorylate the C-terminal domain (CTD) of RNA Pol II and transcription factors such as STATs, Notch, and SMADs. This enables context-dependent gene activation or repression across critical pathways:
Table 1: Key Functional Attributes of CDK8 and CDK19
Attribute | CDK8 | CDK19 |
---|---|---|
Mediator Binding | Transient, stimulus-dependent | Similar to CDK8 |
Primary Substrates | STAT1/5, β-catenin, RNA Pol II CTD | STAT1/5, RNA Pol II CTD |
Selective Inhibition by SEL120-34A | IC₅₀ = 4.4 nM (CDK8/CycC complex) | IC₅₀ = 10.4 nM (CDK19/CycC complex) |
Oncogenic Pathways Regulated | Wnt, JAK-STAT, p53 | JAK-STAT, hypoxia |
Genomic amplification and overexpression of CDK8/19 are recurrent across malignancies. In AML, dysregulated CDK8 activity drives leukemogenesis through:
DepMap CRISPR screens reveal that hematopoietic malignancies (e.g., AML, ALL) exhibit exceptional dependency on CDK8/19 compared to solid tumors [9]. This aligns with clinical data showing CDK8 amplification in 15–20% of AML cases, correlating with poor prognosis. Beyond AML, CDK8 overexpression is frequent in aggressive prostate cancer (30–40% of cases), colorectal cancer (CRC), and hormone-resistant breast cancer, where it promotes metastasis and therapy resistance [1] [8] [9].
Table 2: CDK8/19 Alterations in Select Cancers
Cancer Type | Alteration Frequency | Functional Consequence | SEL120-34A Sensitivity |
---|---|---|---|
AML | 15–20% amplification | STAT hyperactivation, LSC maintenance | GI₅₀: 12–100 nM (cell lines) |
Prostate (Neuroendocrine) | 30–40% amplification | Lineage plasticity, therapy escape | Preclinical evidence |
Colorectal | 20% amplification | Wnt/β-catenin hyperactivation | Limited activity |
Breast (Triple-negative) | 10–15% overexpression | Metastasis, stemness programs | Under investigation |
The pivotal rationale for CDK8/19 inhibition in AML centers on disrupting serine phosphorylation of STAT transcription factors—a process independent of tyrosine phosphorylation by JAK kinases. SEL120-34A exerts precision by:
Transcriptional profiling of SEL120-34A-treated AML cells reveals preferential downregulation of STAT-driven and NUP98-HOXA9-dependent genes [6]. Additionally, SEL120-34A disrupts immediate early response (IER) genes (EGR1, FOS), which are critical for mitogen-induced proliferation [6] [10].
Table 3: Molecular Effects of SEL120-34A in AML Models
Molecular Effect | Observed Change | Functional Consequence |
---|---|---|
STAT5 S726 phosphorylation | >80% inhibition at 100 nM | Loss of STAT5 transactivation |
STAT1 S727 phosphorylation | >70% inhibition at 100 nM | Impaired interferon response |
IER gene expression (EGR1/FOS) | 60–80% repression | Blocked mitogen-driven proliferation |
NUP98-HOXA9 targets | Selective downregulation | Disruption of leukemogenic programs |
Structurally, SEL120-34A (a tricyclic benzimidazole) achieves selectivity through halogen bonds with CDK8’s hinge residue Asp98 and hydrophobic interactions with the front pocket. This confines inhibition primarily to CDK8/19, sparing CDK1/2/4/6/7 (IC₅₀ > 1,000 nM) and showing only mild activity against CDK9 (IC₅₀ = 1,070 nM) [6] [8]. In vivo, oral administration (30–60 mg/kg) significantly inhibits tumor growth in AML xenografts by >50%, correlating with reduced pSTAT5 S726 levels [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7